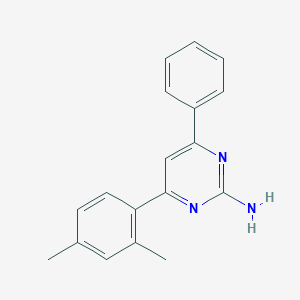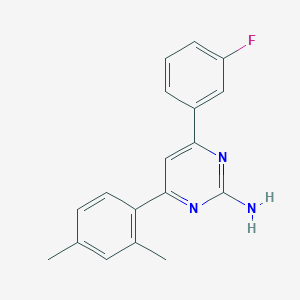
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 3-methoxy-4-(2,4-dimethylphenyl)pyrimidin-2-amine, is an organic compound with a molecular formula of C13H15N3O. It is a colorless crystalline solid that is soluble in water, ethanol, and acetone. This compound has been studied for its potential applications in pharmaceuticals, agrochemicals, and biotechnology.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound binds to enzymes and disrupts their normal function. It is also believed that the compound may inhibit the activity of certain proteins involved in the synthesis of cell wall components, leading to the death of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to have antifungal activity in vitro, suggesting that it may have a similar effect in vivo. In addition, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity profile. However, it is important to note that the compound has a relatively low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The potential applications of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are numerous. Future research could focus on further elucidating its mechanism of action, exploring its potential as an insecticide, and exploring its potential as an enzyme inhibitor. Additionally, further research could investigate its potential as an antifungal agent, as well as its potential as an antibacterial agent. Finally, further research could explore the potential of this compound as a therapeutic agent for a variety of diseases.
Méthodes De Synthèse
The synthesis of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is typically accomplished via a two-step process. The first step involves the condensation of 2,4-dimethylphenol with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The second step involves the addition of a secondary amine, such as aniline, to the resulting intermediate. The reaction is typically carried out in aqueous solution at room temperature.
Applications De Recherche Scientifique
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in pharmaceuticals, agrochemicals, and biotechnology. In the pharmaceutical field, this compound has been researched as a potential antifungal agent. In the agrochemical field, it has been studied as a potential insecticide. In biotechnology, it has been studied as a potential enzyme inhibitor.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-16(13(2)9-12)18-11-17(21-19(20)22-18)14-5-4-6-15(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIWOREHIAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














